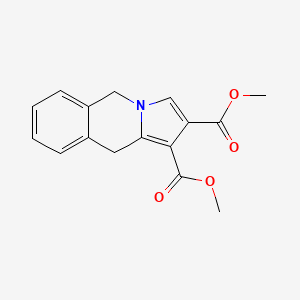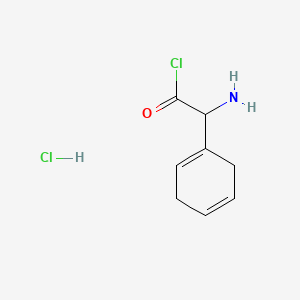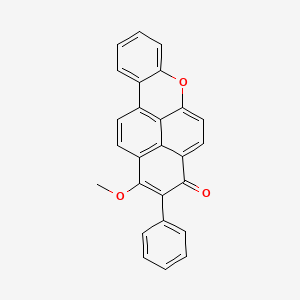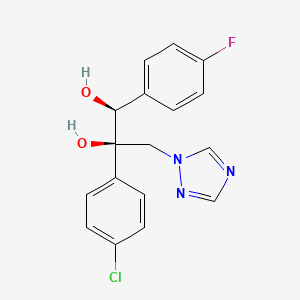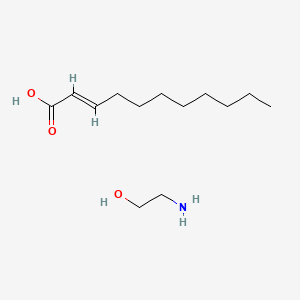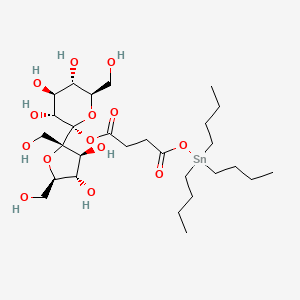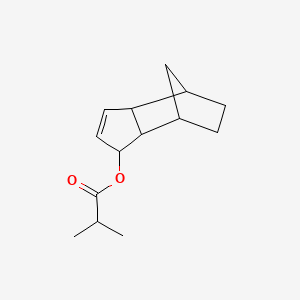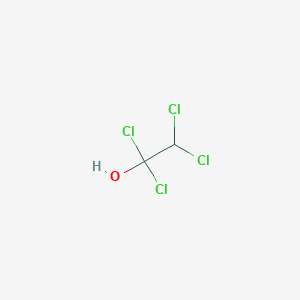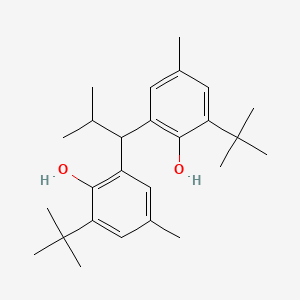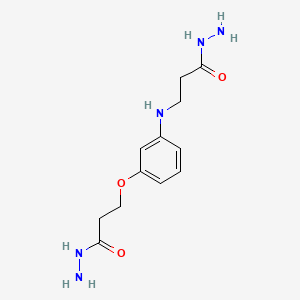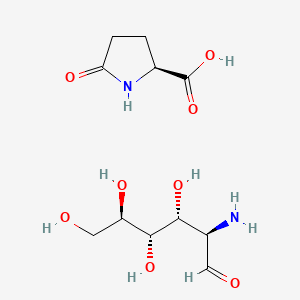
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two hexyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with hexylamine under specific conditions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a pyrrolidine derivative, such as 5-oxopyrrolidine-2-carboxylic acid.
Amidation Reaction: The pyrrolidine derivative is then reacted with hexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or thiols can replace the hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carboxamides.
Scientific Research Applications
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key molecules and influencing their function.
Comparison with Similar Compounds
Similar Compounds
N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide: Lacks the (S)-stereochemistry.
N,N-Dihexyl-5-oxopyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
N,N-Dihexyl-5-oxopyrrolidine-2-thioamide: Contains a thioamide group instead of a carboxamide.
Uniqueness
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and properties compared to its non-stereoisomeric counterparts.
Properties
CAS No. |
85187-30-0 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
OVTOJTYOERMOBJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
